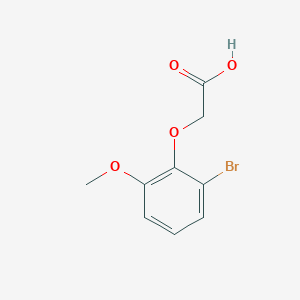

2-(2-Bromo-6-methoxyphenoxy)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-6-methoxyphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-7-4-2-3-6(10)9(7)14-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPUIZDIBWBBSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Br)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501281337 | |

| Record name | 2-(2-Bromo-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25181-67-3 | |

| Record name | 2-(2-Bromo-6-methoxyphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25181-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Bromo-6-methoxyphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501281337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Aromatic Ether Carboxylic Acids and Their Synthetic Significance

Aromatic ether carboxylic acids are a class of organic compounds that feature a carboxylic acid group linked to an aromatic ring via an ether bond. This structural arrangement makes them valuable intermediates in the synthesis of more complex molecules. The presence of the carboxylic acid provides a handle for various chemical transformations, such as esterification and amidation, while the aromatic ether portion offers a stable scaffold that can be further functionalized.

The synthesis of these compounds is well-established in organic chemistry. A primary and highly versatile method for creating the aryloxyacetic acid moiety is the Williamson ether synthesis . This reaction typically involves the deprotonation of a phenol (B47542) with a base to form a more nucleophilic phenoxide, which then displaces a halide from an alpha-halo ester (like ethyl bromoacetate) in an SN2 reaction. The resulting ester is subsequently hydrolyzed to yield the desired carboxylic acid. For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, a plausible route would involve the reaction of 2-bromo-6-methoxyphenol (B1278816) with an appropriate haloacetic acid derivative.

Another established method is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.orgresearchgate.net While traditionally requiring harsh conditions, modern iterations of this reaction employ ligands and soluble copper catalysts, allowing the formation of the C-O ether bond under milder temperatures. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net

The synthetic significance of this class of compounds is substantial, particularly in the development of pharmaceuticals and agrochemicals where the phenoxyacetic acid scaffold is a common feature. jetir.orgresearchgate.netresearchgate.net

Table 1: Overview of Synthetic Routes for Aromatic Ether Carboxylic Acids

| Synthesis Method | Description | General Reactants | Typical Conditions |

| Williamson Ether Synthesis | An SN2 reaction where a phenoxide ion displaces a halide from an alkyl halide to form an ether. masterorganicchemistry.comwikipedia.orgyoutube.com | Substituted Phenol, Alpha-haloacetate (e.g., ethyl bromoacetate), Base (e.g., NaH, K₂CO₃) | Polar aprotic solvent (e.g., acetone, DMF), followed by acidic or basic hydrolysis of the ester. |

| Ullmann Condensation | A copper-catalyzed cross-coupling reaction to form aryl ethers. wikipedia.orgresearchgate.net | Substituted Aryl Halide, Alcohol/Phenol, Copper Catalyst (e.g., CuI, Cu₂O) | High temperatures, polar solvents (e.g., DMF, NMP), often with a ligand (e.g., phenanthroline). wikipedia.org |

Overview of Research Trajectories for Aryl Bromide and Methoxy Substituted Organic Compounds

The specific substituents on the aromatic ring of 2-(2-Bromo-6-methoxyphenoxy)acetic acid—an aryl bromide and a methoxy (B1213986) group—are functionalities of great interest in organic synthesis due to their distinct electronic properties and reactivity.

Aryl bromides are exceptionally useful synthetic intermediates. The carbon-bromine bond provides a reactive site for a multitude of cross-coupling reactions, including the Suzuki, Heck, and Sonogashira reactions. These palladium-catalyzed transformations allow for the formation of new carbon-carbon and carbon-heteroatom bonds, making aryl bromides key building blocks in the construction of complex molecular architectures. While aryl halides are generally less reactive towards traditional nucleophilic aromatic substitution due to the high energy required to break the stable aromatic system, the presence of the bromine atom offers a reliable handle for transition-metal-catalyzed processes. quora.comvedantu.comshaalaa.com

The methoxy group (-OCH₃), conversely, is a powerful electron-donating group. Through resonance, it increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org It is a strong ortho, para-director, meaning it guides incoming electrophiles to the positions adjacent and opposite to it on the ring. libretexts.orgpressbooks.pub In medicinal chemistry, the methoxy group is frequently incorporated into drug candidates to modulate their metabolic stability, solubility, and binding interactions with biological targets. beilstein-archives.org

The interplay between the ortho-bromo and ortho-methoxy substituents in the target molecule is particularly noteworthy. The methoxy group's strong activating, electron-donating effect counteracts the inductive electron-withdrawing and deactivating nature of the bromine atom. This electronic push-pull dynamic, combined with the steric hindrance imposed by two adjacent ortho groups, dictates the reactivity of the aromatic ring and the acidity of the carboxylic acid proton.

Historical Context of Phenoxyacetic Acid Derivatives in Chemical Research

Retrosynthetic Analysis and Key Synthetic Disconnections for the Target Compound

Retrosynthetic analysis is a powerful technique for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. The primary disconnection for 2-(2-Bromo-6-methoxyphenoxy)acetic acid is the ether linkage, as this is a common and reliable bond formation in organic synthesis. This C-O bond disconnection leads to two key synthons: a nucleophilic phenoxide and an electrophilic two-carbon unit bearing a carboxylic acid or its equivalent.

The disconnection of the ether bond suggests that the target molecule can be synthesized from 2-Bromo-6-methoxyphenol (B1278816) and a haloacetic acid derivative, such as bromoacetic acid or chloroacetic acid, via a nucleophilic substitution reaction. This approach is a classic example of the Williamson ether synthesis.

Precursor Synthesis and Optimization

The successful synthesis of the target compound heavily relies on the efficient preparation of its key precursors. The primary precursor is the substituted phenol (B47542), 2-Bromo-6-methoxyphenol.

Synthesis of 2-Bromo-6-methoxyphenol Intermediates and Analogues

The synthesis of 2-Bromo-6-methoxyphenol can be approached through the selective bromination of 2-methoxyphenol (guaiacol). The directing effects of the hydroxyl and methoxy (B1213986) groups on the aromatic ring are crucial for achieving the desired regioselectivity. The hydroxyl group is a strongly activating, ortho-, para-director, while the methoxy group is also an activating, ortho-, para-director. In 2-methoxyphenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. The position ortho to the methoxy group is position 3. Therefore, bromination is expected to occur at the positions activated by the hydroxyl group.

To achieve selective bromination at the 6-position, careful control of reaction conditions is necessary to avoid the formation of di- or tri-brominated products. Common brominating agents include N-Bromosuccinimide (NBS) in a suitable solvent. Optimization of the reaction may involve adjusting the temperature, solvent, and the stoichiometry of the brominating agent.

A plausible synthetic route starting from 2-methoxyphenol is outlined below:

| Step | Reactant | Reagent | Product |

| 1 | 2-Methoxyphenol | N-Bromosuccinimide (NBS) | 2-Bromo-6-methoxyphenol |

Derivatization Strategies for Substituted Phenol Precursors

Further derivatization of the phenol precursor is generally not required for the direct synthesis of the target phenoxyacetic acid. However, in cases where the Williamson ether synthesis proves to be low-yielding, protection of the phenolic hydroxyl group followed by a different coupling strategy could be considered. For the purpose of this synthesis, the primary "derivatization" is the in-situ formation of the phenoxide by treatment with a base prior to the etherification step. The choice of base is critical for efficient deprotonation without causing unwanted side reactions. Common bases include sodium hydroxide, potassium carbonate, and sodium hydride.

Etherification Reactions for Phenoxyacetic Acid Moiety Formation

The formation of the phenoxyacetic acid moiety is the key step in this synthesis, which involves the creation of an ether linkage between the substituted phenol and an acetic acid derivative.

Mechanistic Studies of Williamson Ether Synthesis in This Context

The Williamson ether synthesis is a widely used and well-understood method for preparing ethers. In the context of synthesizing 2-(2-Bromo-6-methoxyphenoxy)acetic acid, the reaction proceeds via an SN2 mechanism. The first step involves the deprotonation of the weakly acidic phenolic hydroxyl group of 2-Bromo-6-methoxyphenol by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative (e.g., ethyl bromoacetate). The reaction results in the displacement of the halide leaving group and the formation of the ether bond.

Subsequent hydrolysis of the resulting ester under basic or acidic conditions yields the final carboxylic acid product. The reaction conditions for the Williamson ether synthesis are typically optimized by screening different bases, solvents, and temperatures to maximize the yield and minimize side reactions.

Reaction Scheme:

Deprotonation: 2-Bromo-6-methoxyphenol + Base → 2-Bromo-6-methoxyphenoxide

Nucleophilic Attack: 2-Bromo-6-methoxyphenoxide + BrCH2COOH → 2-(2-Bromo-6-methoxyphenoxy)acetic acid + Br-

| Parameter | Typical Conditions |

| Base | NaOH, K2CO3 |

| Solvent | Acetone, DMF, Ethanol |

| Temperature | Room temperature to reflux |

Evaluation of Copper-Catalyzed and Other Cross-Coupling Methodologies

While the Williamson ether synthesis is the most common approach, alternative methods such as copper-catalyzed cross-coupling reactions can also be employed for the formation of the aryl ether bond. The Ullmann condensation, a copper-catalyzed reaction between a phenol and an aryl halide, is a classic example. In this context, a variation of the Ullmann reaction could be envisioned, coupling 2-Bromo-6-methoxyphenol with a suitable acetic acid derivative.

Modern advancements in catalysis have led to the development of milder and more efficient copper-catalyzed C-O coupling reactions. These methods often utilize copper(I) or copper(II) salts as catalysts in the presence of a ligand. These methodologies can sometimes offer advantages in terms of reaction conditions and substrate scope, particularly for sterically hindered or electronically deactivated substrates where the traditional Williamson ether synthesis may be less effective. However, for the synthesis of 2-(2-Bromo-6-methoxyphenoxy)acetic acid, the Williamson ether synthesis is generally expected to be a robust and efficient method.

An exploration into the advanced synthetic methodologies for producing 2-(2-Bromo-6-methoxyphenoxy)acetic acid reveals a landscape of both established and cutting-edge chemical strategies. The focus of modern synthetic chemistry is not only on the efficient creation of target molecules but also on the elegance and sustainability of the synthetic routes employed. This article delves into specific strategies for introducing the acetic acid functionality and the development of novel, green, and scalable manufacturing processes for this compound and its potential derivatives.

Advanced Spectroscopic and Structural Characterization of 2 2 Bromo 6 Methoxyphenoxy Acetic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H and ¹³C NMR spectra of 2-(2-Bromo-6-methoxyphenoxy)acetic acid are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring, namely the bromine atom and the methoxy (B1213986) group, as well as the phenoxyacetic acid moiety.

Predicted ¹H NMR Data:

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid group, the methoxy protons, and the acidic proton of the carboxyl group. The aromatic region will likely display a complex splitting pattern due to the coupling between adjacent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | - |

| Aromatic (H3/H4/H5) | 6.8 - 7.5 | Multiplet | 7.0 - 9.0 |

| Methylene (-OCH₂COOH) | 4.6 - 4.8 | Singlet | - |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | - |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the nature of the attached atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 170 - 175 |

| Aromatic (C1-C6) | 110 - 160 |

| Methylene (-OCH₂COOH) | 65 - 70 |

| Methoxy (-OCH₃) | 55 - 60 |

Note: The predicted chemical shifts are based on established substituent effects and data from analogous compounds. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning NMR signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, this would be particularly useful in assigning the signals of the aromatic protons by identifying their neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This would allow for the definitive assignment of the methylene and methoxy proton signals to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, NOESY could reveal through-space interactions between the methoxy protons and the proton at the C5 position of the aromatic ring, helping to confirm the substitution pattern and providing insights into the preferred conformation.

Variable temperature (VT) NMR studies can provide valuable information about the dynamic processes occurring in a molecule, such as conformational changes and restricted rotation around single bonds. For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, VT-NMR could be employed to study the rotational barrier around the C-O bond connecting the phenoxy group to the acetic acid moiety. At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier for this rotation could be calculated, providing insights into the conformational flexibility of the molecule.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are particularly useful for identifying functional groups and studying intermolecular interactions.

The FT-IR and Raman spectra of 2-(2-Bromo-6-methoxyphenoxy)acetic acid are expected to show characteristic absorption bands corresponding to the various functional groups present in the molecule.

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300 - 2500 (broad) | Weak | Strong (IR) |

| C-H stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Medium |

| C-H stretch (Aliphatic) | 3000 - 2850 | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic Acid) | 1760 - 1690 | 1760 - 1690 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Medium to Strong |

| C-O stretch (Ether) | 1260 - 1000 | 1260 - 1000 | Strong |

| C-Br stretch | 680 - 515 | 680 - 515 | Medium to Strong |

| O-H bend (Carboxylic Acid) | 1440 - 1395 | Weak | Medium (IR) |

| C-H bend (Methylene) | 1470 - 1450 | 1470 - 1450 | Medium |

The carboxylic acid group in 2-(2-Bromo-6-methoxyphenoxy)acetic acid is capable of forming strong intermolecular hydrogen bonds. In the solid state, it is expected that the molecules will form dimeric structures through hydrogen bonding between the carboxyl groups of two molecules. This dimerization would be evident in the FT-IR spectrum by a very broad O-H stretching band in the region of 3300-2500 cm⁻¹ and a shift of the C=O stretching frequency to a lower wavenumber compared to the monomeric form.

In solution, the extent of hydrogen bonding will depend on the solvent. In non-polar solvents, the dimeric form is likely to be favored, while in polar, protic solvents, the molecule may form hydrogen bonds with the solvent molecules. The methoxy group and the ether oxygen could also participate in weaker hydrogen bonding interactions, further influencing the supramolecular structure and physical properties of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical technique for the characterization of 2-(2-Bromo-6-methoxyphenoxy)acetic acid, providing precise information on its elemental composition, structure, and the verification of its bromine content through isotopic pattern analysis.

Accurate Mass Determination and Elemental Composition Analysis

HRMS determines the mass-to-charge ratio (m/z) of an ion with high precision, which allows for the unambiguous determination of its elemental formula. For 2-(2-Bromo-6-methoxyphenoxy)acetic acid (C₉H₉BrO₄), the theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element.

Table 1: Theoretical Monoisotopic Mass Calculation for C₉H₉BrO₄

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Bromine (⁷⁹Br) | 1 | 78.918338 | 78.918338 |

| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 |

| Total | | | 259.968423 |

Note: The table is interactive and can be sorted.

An experimental HRMS measurement yielding a mass value extremely close to the calculated theoretical mass would confirm the elemental composition of C₉H₉BrO₄. This high accuracy is crucial in distinguishing the target compound from other potential isomers or compounds with the same nominal mass.

Detailed Fragmentation Pathway Analysis for Structural Insights

Common fragmentation pathways for phenoxyacetic acids involve cleavages at the ether linkage and within the acetic acid moiety. libretexts.orgresearchgate.net Key fragmentation steps anticipated for 2-(2-Bromo-6-methoxyphenoxy)acetic acid would likely include:

Loss of the carboxymethyl group (-CH₂COOH): Cleavage of the ether C-O bond could lead to the formation of a bromomethoxyphenoxy radical and a carboxymethyl cation, or more likely, the loss of a carboxymethyl radical from the molecular ion to form a stable bromomethoxyphenoxy cation.

Decarboxylation: The loss of a molecule of carbon dioxide (CO₂) is a common fragmentation pathway for carboxylic acids, which would result in a significant peak at [M-44]. libretexts.org

Cleavage of the acetic acid side chain: Fragmentation of the bond between the carbonyl carbon and the adjacent methylene group can lead to the loss of a •COOH radical (45 Da). libretexts.org

Loss of a methoxy group: The methoxy substituent on the aromatic ring could be lost as a methyl radical (•CH₃) or a neutral formaldehyde (B43269) molecule (CH₂O) after rearrangement.

Loss of bromine: Cleavage of the C-Br bond would result in a fragment ion without the bromine atom.

Table 2: Predicted Major Fragment Ions for 2-(2-Bromo-6-methoxyphenoxy)acetic acid

| Fragment Ion | Proposed Neutral Loss | Description |

|---|---|---|

| [M - COOH]⁺ | •COOH | Loss of the carboxylic acid group |

| [M - CH₂COOH]⁺ | •CH₂COOH | Cleavage of the ether bond |

| [M - Br]⁺ | •Br | Loss of the bromine atom |

| [C₇H₆BrO₂]⁺ | CH₂O | Loss of formaldehyde from the phenoxy moiety after initial fragmentation |

Note: This table is interactive. The m/z values would depend on the specific isotopic composition of the fragment.

By analyzing the m/z values of these and other fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the proposed structure.

Isotopic Pattern Analysis for Bromine Content Verification

A definitive feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). nih.gov This results in a pair of peaks (an M and M+2 peak) in the mass spectrum for every bromine-containing ion, separated by two mass units and having nearly equal intensities (a ratio of approximately 1:1). nih.gov

The presence of this distinct doublet for the molecular ion and any bromine-containing fragment ions provides unambiguous confirmation of the presence of a single bromine atom in the molecule. High-resolution instrumentation can resolve these isotopic peaks clearly, and the measured intensity ratio serves as a crucial point of verification for the elemental formula assigned in section 4.3.1.

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for 2-(2-Bromo-6-methoxyphenoxy)acetic acid has not been reported in the Cambridge Structural Database (CSD), extensive crystallographic studies on related substituted phenoxyacetic acids allow for a detailed and insightful prediction of its solid-state characteristics. researchgate.netresearchgate.netnih.gov

Crystal Packing Analysis and Supramolecular Interactions (e.g., π-π stacking, C-H···O interactions)

The crystal packing of phenoxyacetic acid derivatives is typically dominated by strong hydrogen bonds formed by the carboxylic acid groups. It is highly probable that 2-(2-Bromo-6-methoxyphenoxy)acetic acid molecules would form centrosymmetric dimers in the solid state, linked by a pair of O-H···O hydrogen bonds between their carboxylic acid moieties. researchgate.netnih.gov This is a very common and stable supramolecular synthon for carboxylic acids.

C-H···O interactions: The methylene protons of the acetic acid group and the aromatic protons could act as hydrogen bond donors to the oxygen atoms of the carboxyl and methoxy groups of neighboring molecules, contributing to the formation of a three-dimensional network. researchgate.net

π-π stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions. These interactions are likely to be of the offset or parallel-displaced type to minimize electrostatic repulsion. The presence and geometry of these interactions would be influenced by the steric bulk of the bromine and methoxy substituents.

Halogen bonding: The bromine atom, having an electropositive region on its outer surface (the σ-hole), could participate in halogen bonding with an electron-rich atom, such as an oxygen atom of a nearby carboxyl or methoxy group.

These varied supramolecular interactions collectively dictate the crystal packing and influence the physical properties of the solid, such as its melting point and solubility. nih.govrsc.org

Conformational Analysis in the Crystalline State and Comparison with Solution-Phase Data

The conformation of phenoxyacetic acid derivatives is largely defined by the torsion angles of the flexible ether linkage and the acetic acid side chain. For the ether linkage, the key torsion angle is C(aryl)-O-C(methylene)-C(carbonyl). In the solid state, phenoxyacetic acids typically adopt one of two main conformations: synclinal or antiperiplanar. researchgate.net

In the synclinal conformation, the plane of the carboxylic acid group is roughly perpendicular to the plane of the aromatic ring.

In the antiperiplanar conformation, the acetic acid side chain is extended away from the aromatic ring.

The preference for one conformation over the other is influenced by the substitution pattern on the aromatic ring and the demands of efficient crystal packing. researchgate.net In solution, the molecule is expected to have greater conformational freedom, with both conformers likely existing in equilibrium. mdpi.comnih.gov Spectroscopic techniques like NMR could be used to study the conformational preferences in different solvents. A comparison of the solid-state conformation (determined by X-ray crystallography) with solution-phase data would reveal the influence of crystal packing forces on the molecular geometry. It is plausible that intermolecular hydrogen bonding and other packing effects in the crystal lattice lock the molecule into a single, energetically favorable conformation that may or may not be the most stable conformation in solution.

Characterization of Hydrogen Bonding Networks and Their Influence on Crystal Architecture

The crystal architecture of phenoxyacetic acid derivatives is significantly governed by the intricate network of hydrogen bonds, primarily involving the carboxylic acid functional group. While a specific crystal structure for 2-(2-Bromo-6-methoxyphenoxy)acetic acid is not publicly available in crystallographic databases, a comprehensive understanding of its probable solid-state arrangement can be extrapolated from the well-documented structures of its analogues.

Typically, carboxylic acids in the solid state form highly predictable and stable hydrogen-bonded synthons. The most prevalent of these is the centrosymmetric cyclic dimer, characterized by the graph set notation R²₂(8), where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. This motif is observed in the crystal structures of numerous related compounds, including (2-methylphenoxy)acetic acid and 2-(2-methoxyphenyl)acetic acid. The formation of this robust dimer often dictates the initial packing of the molecules, which is then further influenced by weaker interactions.

Another common hydrogen-bonding pattern in carboxylic acids is the catemer motif, where molecules are linked into infinite chains through single O-H···O interactions. The preference for a dimer versus a catemer motif can be influenced by steric hindrance from the substituents on the phenyl ring. In the case of 2-(2-Bromo-6-methoxyphenoxy)acetic acid, the presence of substituents at both ortho positions might influence the planarity of the molecule and thus affect which hydrogen bonding motif is favored.

In addition to the primary carboxylic acid interactions, the methoxy group and the bromine atom can also participate in weaker intermolecular interactions, such as C-H···O and C-H···Br hydrogen bonds, which further stabilize the crystal lattice. These secondary interactions, along with potential π-π stacking of the aromatic rings, play a crucial role in defining the three-dimensional supramolecular architecture.

A summary of common hydrogen-bonding motifs in phenoxyacetic acid derivatives is presented in the table below.

| Hydrogen Bond Motif | Description | Common in |

| R²₂(8) Dimer | A cyclic motif formed by a pair of O-H···O hydrogen bonds between two carboxylic acid groups. | (2-methylphenoxy)acetic acid, Phenylacetic acid |

| Catemer Chain | An infinite chain of molecules linked by single O-H···O hydrogen bonds. | Chiral 2-Phenoxy-Propionic acid (antiplanar conformer) |

| N-H···O Interactions | In salts, the ammonium (B1175870) or other cation forms hydrogen bonds with the carboxylate oxygen atoms. | Ammonium salts of phenoxyacetic acids nih.gov |

| C-H···O Interactions | Weaker hydrogen bonds involving carbon as the donor and an oxygen atom as the acceptor. | (2-methylphenoxy)acetic acid, 2-[2-(methoxycarbonyl)-3,6-bis(methoxymethoxy)phenyl]acetic acid researchgate.netnih.gov |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Analogues

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for the stereochemical analysis of chiral molecules. While 2-(2-Bromo-6-methoxyphenoxy)acetic acid itself is achiral, the introduction of a stereocenter, for instance by replacing the α-hydrogen of the acetic acid moiety with a methyl group to form 2-(2-Bromo-6-methoxyphenoxy)propionic acid, would render the molecule chiral. The study of such chiral analogues by ECD would provide valuable insights into their absolute configuration and conformational preferences in solution.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. For a chiral analogue of 2-(2-Bromo-6-methoxyphenoxy)acetic acid, the primary chromophore is the substituted benzene (B151609) ring. The electronic transitions of this aromatic system, when perturbed by the chiral center, will give rise to characteristic Cotton effects in the ECD spectrum.

The conformation of the side chain relative to the aromatic ring is a critical determinant of the observed ECD spectrum. Studies on the closely related chiral molecule, 2-phenoxypropionic acid, have shown that the molecular conformation is heavily influenced by the hydrogen-bonding pattern in the solid state. researchgate.net Specifically, the antiplanar conformation is associated with a catemer hydrogen-bonding motif, while the synplanar conformation is found in crystals containing cyclic dimers. researchgate.net This demonstrates a direct link between the crystal architecture and the molecular conformation, which in turn would be reflected in the chiroptical properties.

In solution, where the molecule is free to rotate, the ECD spectrum represents an average of all populated conformers. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental ECD to determine the absolute configuration and to understand the conformational landscape of the molecule in solution. By comparing the experimental ECD spectrum with the theoretically calculated spectra for different conformers of a specific enantiomer (e.g., the R- or S-enantiomer), one can confidently assign the absolute configuration.

The substituents on the phenyl ring, namely the bromo and methoxy groups, will also influence the ECD spectrum. These groups alter the electronic properties of the chromophore and can introduce new electronic transitions or modify existing ones, leading to changes in the position, sign, and intensity of the Cotton effects. Therefore, ECD spectroscopy would be a highly sensitive probe for the stereochemical and conformational analysis of any chiral derivatives of 2-(2-Bromo-6-methoxyphenoxy)acetic acid.

Computational Chemistry and Theoretical Studies of 2 2 Bromo 6 Methoxyphenoxy Acetic Acid

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational to the theoretical study of molecules. DFT, with functionals like B3LYP, offers a balance of computational cost and accuracy, making it a common choice for molecules of this size. researchgate.net Ab initio methods, while computationally more demanding, provide highly accurate results by solving the Schrödinger equation without empirical parameters. nih.govnih.gov

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

The optimized structure would reveal key geometric parameters. For instance, the C-Br bond length is anticipated to be around 1.91-1.95 Å, based on DFT calculations of similar brominated aromatic compounds. researchgate.net The bond lengths within the phenyl ring are expected to show slight deviations from a perfect hexagon due to the electronic effects of the substituents. The methoxy (B1213986) group is likely to be nearly coplanar with the benzene (B151609) ring to maximize resonance, while the acetic acid side chain would adopt a conformation that minimizes steric hindrance. nih.gov Analysis of the bond angles would further reflect the influence of the bulky bromine atom and the methoxy group on the ring's geometry. nih.gov

| Parameter | Predicted Value | Comment |

|---|---|---|

| C-Br Bond Length | ~1.91 Å | Based on DFT/B3LYP/6-311++G(d,p) calculations on similar brominated compounds. researchgate.net |

| C-O (ether) Bond Length | ~1.37 Å | Typical value for an aryl-alkyl ether. |

| C=O (carbonyl) Bond Length | ~1.21 Å | Characteristic of a carboxylic acid. |

| C-C-Br Bond Angle | ~121° | The bulky, electron-withdrawing bromine atom tends to increase the adjacent C-C-C angle from the ideal 120°. nih.gov |

| C-C-O (methoxy) Bond Angle | ~118° | The electron-donating nature of the methoxy group may slightly compress the adjacent ring angle. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity. researchgate.net

For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene ring, which can act as an electron donor. Conversely, the LUMO is likely distributed over the carboxylic acid group and the bromine atom, which are electron-accepting regions.

From the HOMO and LUMO energy values, several chemical reactivity indices can be calculated to quantify the molecule's reactivity. These descriptors provide insight into the global chemical behavior of the molecule. researchgate.net

| Reactivity Index | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness. researchgate.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | Represents the "escaping tendency" of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the propensity of a species to accept electrons. researchgate.net |

Charge distribution analysis provides a quantitative measure of how electronic charge is distributed among the atoms in a molecule. This information is crucial for understanding intermolecular interactions. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net

The MEP map for 2-(2-Bromo-6-methoxyphenoxy)acetic acid would illustrate the regions of varying charge.

Negative Regions (Red/Yellow): These areas are rich in electrons and are prone to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the carboxylic acid and methoxy groups, as well as the bromine atom, due to their high electronegativity. researchgate.net

Positive Regions (Blue): These areas are electron-deficient and susceptible to nucleophilic attack. The most positive region would be the acidic hydrogen of the carboxyl group. researchgate.net

Neutral Regions (Green): These areas have a relatively balanced electrostatic potential, typically found on the carbon backbone of the phenyl ring. researchgate.net

The MEP map is a valuable tool for predicting how the molecule will interact with other molecules, such as biological receptors or solvent molecules. youtube.com

Conformational Analysis and Potential Energy Landscapes

Molecules with rotatable single bonds, like 2-(2-Bromo-6-methoxyphenoxy)acetic acid, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them. nih.gov

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. nih.gov It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step while optimizing the remaining geometry.

For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, key dihedral angles for a PES scan would include the C-O-C-C angle of the ether linkage and the O-C-C-C angle of the acetic acid side chain. The resulting plot of energy versus dihedral angle would reveal the low-energy (stable) conformations and the high-energy (transition state) structures that separate them. researchgate.net This analysis helps to understand the molecule's flexibility and the relative populations of its different conformers at a given temperature.

While quantum chemical calculations typically model molecules in a vacuum, Molecular Dynamics (MD) simulations can be used to study their behavior over time in a more realistic environment, such as in a solvent. osti.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the molecule's dynamic fluctuations and interactions. nih.gov

An MD simulation of 2-(2-Bromo-6-methoxyphenoxy)acetic acid in a solvent like water would provide insights into:

Dynamic Flexibility: How the molecule's bond lengths, angles, and dihedral angles fluctuate over time.

Solvent Interactions: The formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules.

Conformational Stability: MD simulations can confirm the stability of conformers predicted by PES scans and reveal how the solvent influences the conformational equilibrium. researchgate.net For example, a polar solvent may stabilize a conformer with a larger dipole moment.

These simulations bridge the gap between the static picture provided by quantum calculations and the dynamic reality of molecular behavior in solution. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights into the molecular structure and electronic properties of compounds like 2-(2-Bromo-6-methoxyphenoxy)acetic acid. By employing methods such as Density Functional Theory (DFT) for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and Time-Dependent DFT (TD-DFT) for Ultraviolet-Visible (UV-Vis) spectroscopy, it is possible to obtain theoretical spectra that can be compared with experimental data for validation and interpretation. Due to a lack of published experimental and computational studies specifically for 2-(2-Bromo-6-methoxyphenoxy)acetic acid, this section will outline the established computational methodologies and provide a comparative analysis using data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR chemical shifts are invaluable for structural elucidation. The process typically involves geometry optimization of the molecule using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to predict the isotropic shielding constants. These are then converted to chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, the predicted ¹H and ¹³C NMR shifts would be highly dependent on the electronic environment of each nucleus. The bromine atom and the methoxy group, being ortho to the phenoxy linkage, would exert significant influence on the chemical shifts of the aromatic protons and carbons through their inductive and mesomeric effects.

While specific predicted data for the target molecule is unavailable, a comparison can be drawn from experimental data of its precursors and analogues. For instance, the experimental ¹H NMR data for 2-bromo-6-methoxyphenol (B1278816) provides a reference for the chemical shifts of the aromatic protons.

Interactive Data Table: Comparison of Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for Analogous Compounds

| Compound/Fragment | Atom | Predicted δ (ppm) (Method) | Experimental δ (ppm) |

| 2-(2-Bromo-6-methoxyphenoxy)acetic acid (Hypothetical) | Aromatic CH | 6.8 - 7.5 (DFT/B3LYP) | Not Available |

| Methoxy H | ~3.9 (DFT/B3LYP) | Not Available | |

| Methylene (B1212753) H | ~4.7 (DFT/B3LYP) | Not Available | |

| 2-Bromo-6-methoxyphenol | Aromatic CH | Not Available | 6.8 - 7.1 |

| Methoxy H | Not Available | ~3.87 | |

| Phenoxyacetic acid | Aromatic CH | Not Available | 6.9 - 7.3 |

| Methylene H | Not Available | ~4.6 |

Infrared (IR) Spectroscopy:

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. Following geometry optimization, a frequency calculation is performed at the same level of theory. The resulting theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

For 2-(2-Bromo-6-methoxyphenoxy)acetic acid, key vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretch, the C-O-C stretches of the ether linkage, and the vibrations of the substituted benzene ring. Computational studies on similar molecules like 3-bromoanisole (B1666278) have shown that DFT calculations, such as B3LYP with the 6-311G(d,p) basis set, can accurately predict these vibrational frequencies. nih.gov

Interactive Data Table: Predicted vs. Experimental IR Frequencies (cm⁻¹) for Key Functional Groups in Analogous Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy:

TD-DFT calculations are the standard for predicting electronic transitions and UV-Vis absorption spectra. nih.gov The calculations provide the excitation energies and oscillator strengths for transitions from the ground state to various excited states. These correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

The UV-Vis spectrum of 2-(2-Bromo-6-methoxyphenoxy)acetic acid is expected to be dominated by π→π* transitions within the substituted benzene ring. The positions of the absorption bands would be influenced by the auxochromic effects of the methoxy and phenoxyacetic acid groups, as well as the bromo substituent. Computational studies on substituted phenols have demonstrated that TD-DFT can effectively reproduce the spectral shifts observed upon substitution. nih.gov

Interactive Data Table: Predicted vs. Experimental UV-Vis Absorption Maxima (λ_max, nm) for Analogous Chromophores

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing detailed insights into the transformation of reactants into products via transition states and intermediates. For a molecule like 2-(2-Bromo-6-methoxyphenoxy)acetic acid, computational methods can be used to explore potential reaction pathways, such as nucleophilic substitution, hydrolysis, or other transformations.

Characterization of Transition States and Reaction Intermediates

A key aspect of mechanistic studies is the identification and characterization of all stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. Transition state (TS) structures are first-order saddle points, representing the energy maximum along the reaction coordinate.

Computational methods, primarily DFT, are used to locate these TS structures. Once a candidate TS is found, a frequency calculation is performed to confirm its identity. A true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate that leads from reactants to products. The structures of any reaction intermediates, which are local minima on the potential energy surface, are also determined through geometry optimization and confirmed by frequency calculations (zero imaginary frequencies). For complex reactions, Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the intended reactants and products. smu.edu

Calculation of Reaction Energetics and Kinetic Parameters

These energy calculations are typically performed at a high level of theory to ensure accuracy. The calculated activation energy can be used within the framework of Transition State Theory (TST) to estimate the rate constant (k) of the reaction.

Interactive Data Table: Hypothetical Reaction Energetics for a Nucleophilic Substitution on 2-(2-Bromo-6-methoxyphenoxy)acetic acid

| Parameter | Calculated Value (Method) | Significance |

| Activation Energy (Ea) | Not Available (DFT/B3LYP) | Determines the reaction rate; a higher Ea corresponds to a slower reaction. |

| Reaction Enthalpy (ΔH) | Not Available (DFT/B3LYP) | Indicates whether the reaction is exothermic (negative ΔH) or endothermic (positive ΔH). |

| Gibbs Free Energy of Activation (ΔG‡) | Not Available (DFT/B3LYP) | Provides a more complete picture of reaction spontaneity and rate, including entropic effects. |

Quantitative Structure-Reactivity Relationships (QSAR) for Understanding Reactivity Trends in Analogues

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. For understanding the reactivity trends in analogues of 2-(2-Bromo-6-methoxyphenoxy)acetic acid, QSAR can be a powerful predictive tool.

A QSAR study involves calculating a set of molecular descriptors for a series of related compounds with known reactivities. These descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed reactivity.

For phenoxyacetic acid derivatives, QSAR models have been developed to predict various biological activities, which are inherently linked to their chemical reactivity. mdpi.com For instance, the herbicidal activity of phenoxyacetic acids is related to their ability to interact with specific biological targets, which is governed by their structural and electronic properties.

A hypothetical QSAR model for the reactivity of substituted phenoxyacetic acids in a particular reaction might take the form of a multiple linear regression equation:

log(k) = c₀ + c₁ * σ + c₂ * E_s + c₃ * π

Where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett constant, representing the electronic effect of the substituent.

E_s is the Taft steric parameter.

π is the Hansch lipophilicity parameter.

c₀, c₁, c₂, c₃ are coefficients determined from the regression analysis.

By developing such models, it would be possible to predict the reactivity of 2-(2-Bromo-6-methoxyphenoxy)acetic acid and other analogues, and to design new compounds with desired reactivity profiles.

Interactive Data Table: Key Molecular Descriptors for QSAR Analysis of Phenoxyacetic Acid Analogues

| Descriptor Type | Example Descriptor | Relevance to Reactivity |

| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). | |

| Dipole Moment | Influences intermolecular interactions and solubility. | |

| Steric | Molecular Volume | Affects the accessibility of the reaction center. |

| Surface Area | Influences interactions with other molecules or surfaces. | |

| Lipophilic | logP | Describes the partitioning between aqueous and organic phases, affecting transport to the reaction site in biological systems. |

Mechanistic Investigations of Reactions Involving 2 2 Bromo 6 Methoxyphenoxy Acetic Acid

Kinetic Studies of Key Derivatization and Transformation Reactions

Kinetic studies are fundamental to understanding the rate at which a reaction proceeds and the factors that influence it. For 2-(2-bromo-6-methoxyphenoxy)acetic acid, key reactions for such studies would include esterification of the carboxylic acid group, nucleophilic aromatic substitution of the bromine atom, and ether cleavage.

A hypothetical kinetic study on the esterification of 2-(2-bromo-6-methoxyphenoxy)acetic acid with methanol, catalyzed by an acid, could be designed to determine the reaction order with respect to each reactant and the catalyst. By varying the concentration of the acetic acid derivative, methanol, and the acid catalyst independently and measuring the initial reaction rate, the rate law could be established.

Table 1: Hypothetical Experimental Design for Kinetic Study of Esterification

| Experiment | [2-(2-Bromo-6-methoxyphenoxy)acetic acid] (mol/L) | [Methanol] (mol/L) | [H⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 1.0 | 0.01 | - |

| 2 | 0.2 | 1.0 | 0.01 | - |

| 3 | 0.1 | 2.0 | 0.01 | - |

| 4 | 0.1 | 1.0 | 0.02 | - |

Data in this table is hypothetical and for illustrative purposes only.

From such data, one could determine if the reaction follows a typical second-order kinetics for acid-catalyzed esterification.

Isotopic Labeling Studies to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom with its heavier, stable isotope (e.g., ¹³C for ¹²C, or ¹⁸O for ¹⁶O), the position of the labeled atom in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy.

For instance, in studying the hydrolysis of an ester derived from 2-(2-bromo-6-methoxyphenoxy)acetic acid, one could use H₂¹⁸O. If the ¹⁸O isotope is incorporated into the resulting carboxylic acid, it would confirm that the mechanism involves the nucleophilic attack of water on the carbonyl carbon. Conversely, if the ¹⁸O is found in the alcohol by-product, it would suggest cleavage of the acyl-oxygen bond.

Detailed Investigation of Catalytic Cycles in Metal-Catalyzed Transformations

Metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions, are plausible transformations for the aryl bromide moiety of 2-(2-bromo-6-methoxyphenoxy)acetic acid. Elucidating the catalytic cycle for such a reaction would involve identifying and characterizing the key intermediates.

A hypothetical palladium-catalyzed Suzuki coupling of 2-(2-bromo-6-methoxyphenoxy)acetic acid with a boronic acid would likely proceed through the canonical steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.

Reductive Elimination: The two organic partners are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.

Investigating this cycle would involve spectroscopic studies (e.g., ³¹P NMR if phosphine (B1218219) ligands are used) to observe the different palladium species in the reaction mixture and kinetic studies to determine the rate-determining step.

Influence of Solvent, Temperature, and Additives on Reaction Mechanisms and Selectivity

The reaction environment plays a critical role in determining the outcome of a chemical transformation. For reactions involving 2-(2-bromo-6-methoxyphenoxy)acetic acid, these parameters could significantly influence reaction rates and product selectivity.

Solvent: The polarity of the solvent can affect the stability of charged intermediates and transition states. For a nucleophilic aromatic substitution reaction, a polar aprotic solvent like DMF or DMSO might be preferred to solvate the cation and leave the nucleophile more reactive.

Temperature: Increasing the temperature generally increases the reaction rate (as described by the Arrhenius equation). However, it can also lead to the formation of undesired byproducts. Temperature optimization would be crucial for maximizing the yield of the desired product.

Additives: In metal-catalyzed reactions, additives such as bases or salts can be essential. For example, in a Suzuki coupling, a base is required to activate the boronic acid for transmetalation. The choice of base (e.g., K₂CO₃, Cs₂CO₃) can impact the reaction efficiency.

Table 2: Hypothetical Investigation of Solvent Effects on a Nucleophilic Substitution Reaction

| Solvent | Dielectric Constant | Relative Rate |

| Toluene | 2.4 | - |

| THF | 7.6 | - |

| Acetone | 21 | - |

| DMF | 37 | - |

Data in this table is hypothetical and for illustrative purposes only.

Stereochemical Analysis of Reaction Products to Understand Stereocontrol Elements

If 2-(2-bromo-6-methoxyphenoxy)acetic acid were to be used in a reaction that creates a new chiral center, the stereochemical outcome would provide insight into the reaction mechanism. For example, if a reaction proceeds via an Sₙ2 mechanism, it would result in an inversion of stereochemistry at the reacting center. In contrast, an Sₙ1 reaction would typically lead to a racemic mixture.

2 2 Bromo 6 Methoxyphenoxy Acetic Acid As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Natural Products and Bioactive Molecules

While no specific instances of the use of 2-(2-Bromo-6-methoxyphenoxy)acetic acid as a precursor in the synthesis of natural products have been documented, the structural motifs present in this molecule are found in a variety of bioactive compounds. Bromophenols, for instance, are naturally occurring in marine life and exhibit a range of biological activities, including antioxidant and antimicrobial properties. The synthesis of natural bromophenols and their derivatives often involves the manipulation of brominated aromatic precursors. For example, the synthesis of 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid, a natural product, has been achieved through a multi-step process involving substitution, hydrolysis, and demethylation of corresponding benzyl (B1604629) bromides.

The phenoxyacetic acid moiety is also a key structural component in numerous pharmaceuticals, including anti-inflammatory drugs, antihypertensives, and antihistamines. rsc.org The synthesis of these molecules often relies on the availability of appropriately substituted phenoxyacetic acid building blocks. Given its specific substitution pattern, 2-(2-Bromo-6-methoxyphenoxy)acetic acid could potentially serve as a valuable intermediate in the synthesis of novel analogs of known bioactive molecules, allowing for the exploration of structure-activity relationships. The presence of the bromo and methoxy (B1213986) groups provides handles for further chemical modification, enabling the generation of a diverse range of derivatives.

Intermediate for the Synthesis of Heterocyclic Compounds

The presence of a bromine atom on the aromatic ring of 2-(2-Bromo-6-methoxyphenoxy)acetic acid introduces a reactive site that can be exploited for the construction of more complex heterocyclic systems. For example, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds. This would allow for the attachment of various side chains or the annulation of additional rings onto the phenyl nucleus, leading to the formation of diverse heterocyclic scaffolds. Furthermore, the carboxylic acid moiety can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to form nitrogen- or oxygen-containing heterocycles.

Scaffold for the Development of Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful tool for the discovery of new drug candidates and materials. It involves the systematic and repetitive covalent linkage of various "building blocks" to generate large libraries of structurally diverse compounds. The core of a combinatorial library is the scaffold, a central molecular framework to which various substituents are attached.

While there is no specific mention of 2-(2-Bromo-6-methoxyphenoxy)acetic acid being used as a scaffold in combinatorial libraries, its structure is well-suited for this purpose. The phenoxyacetic acid core provides a rigid framework, and the bromo and methoxy substituents, along with the carboxylic acid group, offer multiple points for diversification.

For example, the carboxylic acid can be converted to an amide by reacting it with a library of diverse amines. The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions with a variety of boronic acids or other organometallic reagents. The methoxy group, although less reactive, could potentially be demethylated to a hydroxyl group, providing another site for modification. This multi-point diversification strategy would allow for the rapid generation of a large and structurally diverse library of compounds based on the 2-(2-Bromo-6-methoxyphenoxy)acetic acid scaffold.

Role in Polymer and Material Precursor Development

The development of advanced polymers and materials often relies on the design and synthesis of monomers with specific functional groups and properties. While the direct application of 2-(2-Bromo-6-methoxyphenoxy)acetic acid in this area is not documented, its structural features suggest potential utility.

Design and Synthesis of Monomers for Advanced Polymer Architectures

The phenoxyacetic acid structure can be incorporated into polyester (B1180765) or polyamide backbones through the reaction of the carboxylic acid group. The bromo and methoxy substituents on the aromatic ring can be used to tune the properties of the resulting polymer, such as its thermal stability, solubility, and optical properties. For example, the bromine atom could enhance flame retardancy, while the methoxy group might influence the polymer's refractive index.

Components for Supramolecular Assemblies and Frameworks

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The carboxylic acid group of 2-(2-Bromo-6-methoxyphenoxy)acetic acid is capable of forming strong hydrogen bonds, which are a key driving force in the formation of many supramolecular assemblies. Furthermore, the aromatic ring can participate in π-π stacking interactions. The bromine atom can also engage in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in the design of supramolecular structures. The combination of these functionalities makes this molecule a potentially interesting building block for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) or liquid crystals.

Ligand Design for Coordination Chemistry and Catalysis

The design of ligands is crucial for the development of new catalysts and coordination complexes with desired properties. Phenoxyacetic acid and its derivatives are known to act as ligands for a variety of metal ions. The carboxylic acid group can coordinate to metal centers in a monodentate, bidentate, or bridging fashion. The ether oxygen atom can also participate in coordination, leading to the formation of chelate rings.

The substituents on the aromatic ring of 2-(2-Bromo-6-methoxyphenoxy)acetic acid can influence the electronic and steric properties of the resulting metal complexes. The electron-withdrawing nature of the bromine atom can affect the acidity of the carboxylic acid and the electron density at the metal center. The methoxy group, being electron-donating, would have the opposite effect. This ability to tune the ligand's properties is essential for optimizing the performance of a catalyst for a specific reaction. While no specific catalytic applications of complexes derived from 2-(2-Bromo-6-methoxyphenoxy)acetic acid have been reported, its structural features make it a promising candidate for exploration in the field of coordination chemistry and catalysis.

Precursor for Organic Electronic Materials and Functional Dyes

2-(2-Bromo-6-methoxyphenoxy)acetic acid is a bespoke chemical entity that holds significant potential as a versatile building block in the synthesis of complex organic molecules, particularly for applications in materials science. Its unique trifunctional nature, possessing a carboxylic acid group, a bromine atom, and a methoxy-substituted aromatic ring, offers multiple reactive sites for strategic chemical modifications. This positions the compound as a promising precursor for the construction of organic electronic materials and functional dyes, where precise control over molecular architecture is paramount for achieving desired electronic and photophysical properties.

The strategic placement of the bromo and methoxy groups on the phenoxy ring, ortho to the ether linkage, is particularly advantageous for intramolecular cyclization reactions. Such reactions can lead to the formation of rigid, planar heterocyclic cores that are fundamental to the performance of many organic electronic materials and dyes. The following sections will explore the prospective applications of 2-(2-Bromo-6-methoxyphenoxy)acetic acid in these fields, outlining plausible synthetic routes to key molecular scaffolds.

Organic Electronic Materials: A Gateway to Substituted Dibenzofurans

Dibenzofuran (B1670420) and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of organic electronics. Their rigid and planar structure, coupled with good thermal and chemical stability, makes them excellent candidates for incorporation into the backbones of conjugated polymers and small molecules used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of dibenzofuran-based materials can be finely tuned through the introduction of various substituents onto the dibenzofuran core.

2-(2-Bromo-6-methoxyphenoxy)acetic acid can be envisioned as a key starting material for the synthesis of methoxy-substituted dibenzofuran derivatives. A plausible synthetic pathway involves an intramolecular cyclization reaction, such as a palladium-catalyzed C-H activation/C-O cyclization. In this proposed transformation, the palladium catalyst would facilitate the coupling between the bromine-bearing carbon and the ortho-position on the adjacent phenyl ring, leading to the formation of the furan (B31954) ring and thus the dibenzofuran scaffold. The carboxylic acid group may either be retained, offering a handle for further functionalization, or be removed via decarboxylation under the reaction conditions.

The resulting methoxy-substituted dibenzofuran could then serve as a monomer in polymerization reactions or be further elaborated through cross-coupling reactions to generate more extended conjugated systems. The methoxy group, being an electron-donating group, would be expected to influence the electronic properties of the final material, for instance, by raising the highest occupied molecular orbital (HOMO) energy level.

Table 1: Projected Electronic Properties of a Hypothetical Dibenzofuran Derivative Synthesized from 2-(2-Bromo-6-methoxyphenoxy)acetic acid

| Property | Projected Value | Significance in Organic Electronics |

| Highest Occupied Molecular Orbital (HOMO) | -5.4 to -5.6 eV | Influences charge injection from the anode and the open-circuit voltage in OPVs. |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.3 to -2.5 eV | Affects charge injection from the cathode and electron transport properties. |

| Electrochemical Band Gap | 2.9 to 3.3 eV | Determines the energy of light absorbed and emitted, crucial for OLEDs and OPVs. |

| Triplet Energy | > 2.7 eV | Important for host materials in phosphorescent OLEDs to prevent energy back-transfer. |

Functional Dyes: A Pathway to Novel Phenoxazine (B87303) Chromophores

Phenoxazine and its derivatives constitute an important class of heterocyclic dyes known for their strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum. These chromophores are utilized in a wide range of applications, including as laser dyes, fluorescent probes for biological imaging, and sensitizers in dye-sensitized solar cells (DSSCs). The photophysical properties of phenoxazine dyes can be readily modulated by altering the substitution pattern on the aromatic rings.

The structure of 2-(2-Bromo-6-methoxyphenoxy)acetic acid provides a framework that could be elaborated into a phenoxazine dye. A potential synthetic strategy would involve a nucleophilic aromatic substitution of the bromine atom with an appropriately substituted 2-aminophenol (B121084) derivative, followed by an intramolecular cyclization to form the central oxazine (B8389632) ring. Alternatively, an initial amination of the bromo-position followed by a subsequent cyclization with a catechol derivative could also be explored.

The presence of the methoxy group on the resulting phenoxazine core would likely lead to a bathochromic (red) shift in the absorption and emission spectra compared to the unsubstituted parent chromophore. The carboxylic acid moiety, if retained, would enhance water solubility and provide a convenient point of attachment for conjugation to biomolecules or for anchoring to semiconductor surfaces in DSSCs.

Table 2: Anticipated Photophysical Properties of a Hypothetical Phenoxazine Dye Derived from 2-(2-Bromo-6-methoxyphenoxy)acetic acid in Ethanol

| Property | Anticipated Value | Relevance in Functional Dyes |

| Absorption Maximum (λmax) | 580 - 620 nm | Determines the color of the dye and its efficiency in absorbing light for applications like DSSCs. |

| Molar Extinction Coefficient (ε) | > 50,000 M-1cm-1 | A measure of how strongly the dye absorbs light at a given wavelength. |

| Emission Maximum (λem) | 630 - 670 nm | The wavelength of emitted light, crucial for fluorescence-based applications. |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.6 | The efficiency of the fluorescence process, important for bright fluorescent probes. |

| Stokes Shift | 50 - 70 nm | The difference between the absorption and emission maxima, which is desirable to be large to minimize self-absorption. |

Advanced Research Perspectives and Future Directions for 2 2 Bromo 6 Methoxyphenoxy Acetic Acid

The chemical compound 2-(2-Bromo-6-methoxyphenoxy)acetic acid, with its distinct arrangement of a brominated and methoxylated phenyl ring linked to a carboxylic acid moiety via an ether bond, represents a versatile scaffold for advanced chemical research. While its current applications are primarily as a building block in organic synthesis, its structural features open up numerous avenues for future investigation. This article explores advanced research perspectives and future directions centered on this compound, focusing on the development of novel analogues, advanced synthetic methodologies, and new applications in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Bromo-6-methoxyphenoxy)acetic acid, and what reaction conditions are optimal?

- Methodological Answer : The compound can be synthesized via regioselective bromination of methoxyphenylacetic acid derivatives. For example, bromine in acetic acid at room temperature (30–60 min) is effective for introducing bromine at specific positions on the aromatic ring . Key steps include:

- Reagent selection : Bromine (Br₂) in acetic acid as the brominating agent.

- Purification : Recrystallization from ethanol or acetone to isolate high-purity crystals.

- Reaction monitoring : TLC or NMR to track bromination progress.

- Table 1 : Example Conditions

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| Bromination | Br₂ in acetic acid, RT | 60 min | ~75% |

Q. How can the purity and structural integrity of 2-(2-Bromo-6-methoxyphenoxy)acetic acid be verified in laboratory settings?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assay purity ≥98% with ≤0.5% water content (method adapted from pharmaceutical impurity standards) .

- Single-crystal X-ray diffraction : Resolve bond angles and dihedral angles (e.g., methoxy group coplanarity with the phenyl ring at 1.2° torsion) .

- NMR : Confirm substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm).

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in airtight containers at -20°C to prevent degradation .

- Safety : Use fume hoods for bromine-related reactions; avoid mixing with incompatible reagents (e.g., strong oxidizers) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in the bromination of methoxyphenylacetic acid derivatives?

- Methodological Answer : Regioselectivity is influenced by electronic effects. The bromine atom preferentially substitutes at positions ortho to electron-withdrawing groups (e.g., acetic acid). Crystallographic data show that C–C–C angles at brominated positions widen to 121.5°, indicating strong electron-withdrawing effects . Computational models (e.g., DFT) can predict substituent-directed bromination patterns .

Q. How can contradictory crystallographic data (e.g., bond angles vs. theoretical values) be resolved?

- Methodological Answer :

- Statistical refinement : Use tools like FCF_filter to exclude outliers (e.g., four anomalous reflections in ) .

- Hydrogen bonding analysis : Compare experimental hydrogen-bonding motifs (e.g., R₂²(8) dimers) with simulated lattice energies .

Q. How do steric and electronic effects influence hydrogen-bonding motifs in the crystal lattice?

- Methodological Answer :

- Steric hindrance from the methoxy group forces the acetic acid moiety to adopt a near-perpendicular orientation (dihedral angle = 78.15°), promoting dimerization via O–H···O hydrogen bonds .

- Table 2 : Structural Parameters

| Parameter | Value |

|---|---|

| Dihedral angle (phenyl vs. acetic acid) | 78.15° |

| Hydrogen bond length (O–H···O) | 1.82 Å |

Q. What computational methods are suitable for predicting reactivity or supramolecular interactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.